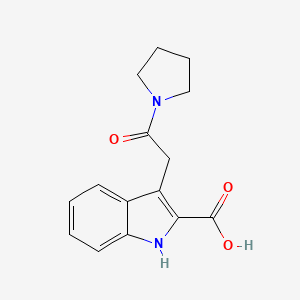
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid typically involves the construction of the indole and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the formation of the desired product. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-oxo-2-pyrrolidin-1-ylethyl)thio]propanoic acid
- 3-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline
Uniqueness
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development.
Propiedades
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(17-7-3-4-8-17)9-11-10-5-1-2-6-12(10)16-14(11)15(19)20/h1-2,5-6,16H,3-4,7-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXOOVGZCNDPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-bromophenyl)acetamide](/img/structure/B7523498.png)
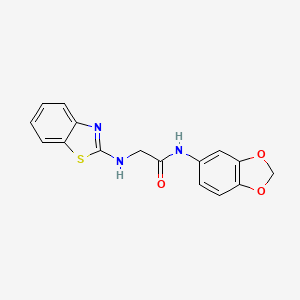
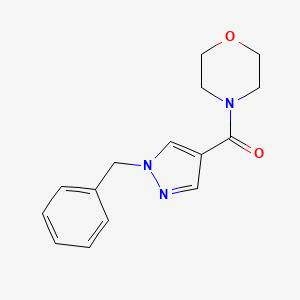
![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7523515.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7523526.png)
![2-methoxy-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B7523535.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(cyclopropylsulfamoyl)-2-methylbenzamide](/img/structure/B7523547.png)
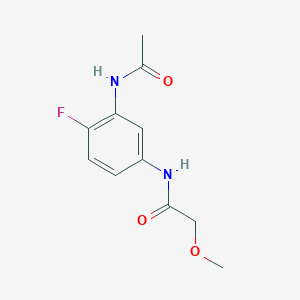
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7523561.png)
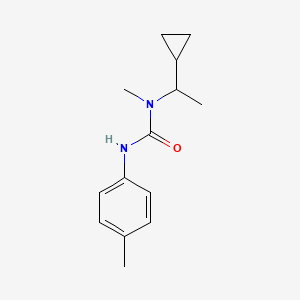
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523582.png)
![N-cyclopropyl-4-[[(2,4-difluorophenyl)sulfonyl-(furan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7523589.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7523593.png)

